molecular formula C15H19NO3 B13009866 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid

Cat. No.: B13009866
M. Wt: 261.32 g/mol
InChI Key: WPABHQMOCMUFAA-UHFFFAOYSA-N
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Description

9-Benzyl-3-oxa-9-azabicyclo[331]nonane-7-carboxylic acid is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the formation of the bicyclic core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a benzylamine derivative with an appropriate diol can lead to the formation of the bicyclic structure through a series of cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or other functional groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both oxygen and nitrogen atoms in the bicyclic structure allows for diverse interactions with biological molecules, influencing pathways and processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to its specific combination of functional groups and the presence of both oxygen and nitrogen atoms in the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid

InChI

InChI=1S/C15H19NO3/c17-15(18)12-6-13-9-19-10-14(7-12)16(13)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18)

InChI Key

WPABHQMOCMUFAA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2COCC1N2CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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